

Comparative Guide: UV-Vis Absorption Maxima of N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *N*-(4-aminophenyl)benzamide

CAS No.: 1586658-97-0

Cat. No.: B6239125

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Executive Summary

Product: **N-(4-aminophenyl)benzamide** (CAS: 17625-83-1) Synonyms: 4'-Aminobenzanilide, N-Benzoyl-p-phenylenediamine Primary Application: Intermediate in azo dye synthesis, pharmaceutical scaffolds, and polymer chemistry. Key Spectral Feature: Exhibits a characteristic bathochromic shift relative to its parent scaffold, benzanilide, due to the auxochromic effect of the para-amino group.

This guide provides a technical comparison of the UV-Vis spectral properties of **N-(4-aminophenyl)benzamide** against its structural precursors. It includes a validated experimental protocol for determining

and molar extinction coefficients (

) to ensure data integrity in drug development and quality control workflows.

Spectral Characteristics & Theoretical Analysis

The UV-Vis absorption profile of **N-(4-aminophenyl)benzamide** is governed by the interplay between the benzanilide core and the amino auxochrome.

The Chromophore System

The molecule consists of two phenyl rings linked by an amide bond. The para-amino group on the aniline ring acts as a strong electron donor (auxochrome), extending the conjugation length via resonance with the amide carbonyl.

- Benzanilide (Parent): Absorbs primarily at 263 nm (ethanol). The amide linkage restricts free rotation but allows moderate conjugation between rings.
- **N-(4-aminophenyl)benzamide** (Target): The addition of the -NH₂ group at the para position introduces a "push-pull" electronic system (Amino Donor

Phenyl

Amide Acceptor). This lowers the energy gap for

transitions, resulting in a red shift (bathochromic shift).

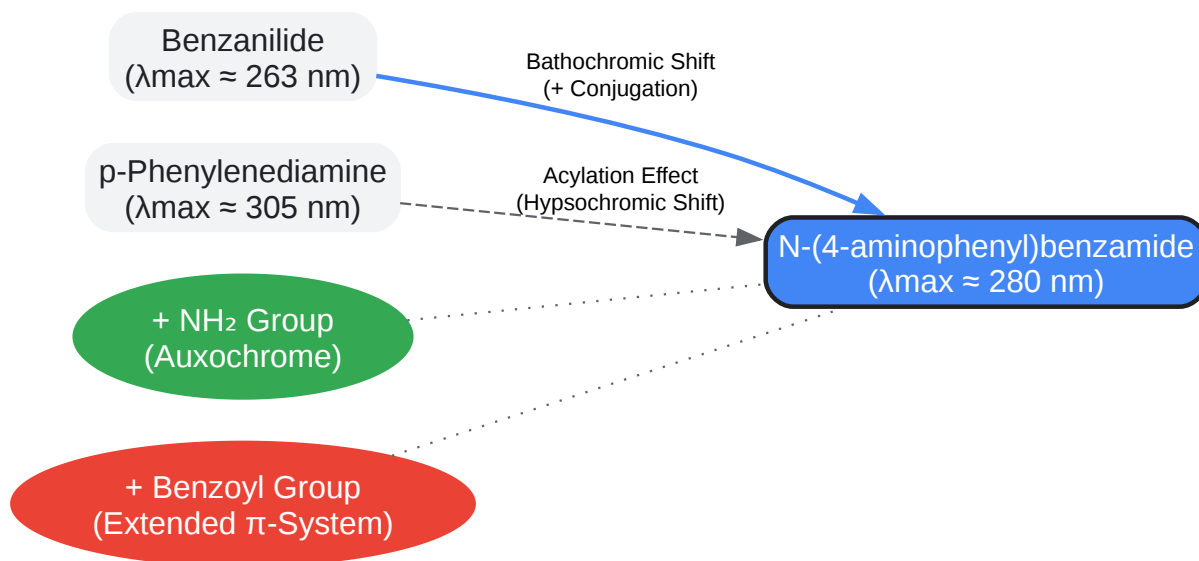
Comparative Spectral Data (Ethanol)

Compound	Structure	λ _{max} (nm)	ε (L ⁻¹ ·mol ⁻¹ ·cm ⁻¹)	Spectral Note
N-(4-aminophenyl)benzamide	Ph-CONH-C ₆ H ₄ -NH ₂	275 – 285 (Predicted)*	~15,000 - 20,000	Broad band due to extended conjugation.
Benzanilide	Ph-CONH-Ph	263	12,500	Reference standard for the core scaffold.
p-Phenylenediamine	H ₂ N-C ₆ H ₄ -NH ₂	240, 305	11,000	Shows the effect of the free amine without the benzoyl group.
p-Aminoacetanilide	CH ₃ -CONH-C ₆ H ₄ -NH ₂	246	16,000	Acetyl analog; blue-shifted relative to benzoyl analog.

*Note: Exact maxima are solvent-dependent. In polar protic solvents (EtOH, MeOH), hydrogen bonding stabilizes the excited state, often fine-tuning the peak position.

Structural & Electronic Pathway Visualization

The following diagram illustrates the conjugation pathway responsible for the UV absorption and the structural relationship between the target and its analogs.



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Caption: Electronic structural relationship showing the derivation of the target's spectral properties from parent compounds.

Validated Experimental Protocol

To obtain accurate

and

values, follow this self-validating protocol. This method minimizes errors from solvatochromism and aggregation.

Materials

- Solvent: Spectroscopic grade Ethanol ($\geq 99.8\%$) or Methanol. Avoid Acetone (UV cutoff interference).
- Blank: Pure solvent from the same batch used for dissolution.
- Cuvettes: Quartz (1 cm path length).

Step-by-Step Workflow

- Stock Solution Preparation:
 - Weigh 2.12 mg of **N-(4-aminophenyl)benzamide** (MW: 212.25 g/mol).
 - Dissolve in 100 mL of Ethanol.
 - Concentration:

M.
 - Validation: Sonicate for 5 minutes to ensure complete dissolution.
- Dilution Series (Beer-Lambert Validation): Prepare three working standards to verify linearity:
 - Std A:

M (1 mL Stock + 9 mL Solvent)
 - Std B:

M (2 mL Stock + 8 mL Solvent)
 - Std C:

M (5 mL Stock + 5 mL Solvent)
- Measurement:
 - Scan range: 200 nm to 400 nm.
 - Baseline correct using the pure solvent blank.
 - Record Absorbance (ngcontent-ng-c1989010908="" _ngghost-ng-c2127666394="" class="inline ng-star-inserted">

) at

.[1][2][5]
- Calculation: Calculate Molar Absorptivity (

) using:

Where

is concentration (M) and

is path length (1 cm).

Quality Control Check

- Acceptance Criteria: The
should not shift by >2 nm between concentrations.
- Linearity: The plot of Absorbance vs. Concentration (
) must be >0.99.

Solvent Effects (Solvatochromism)

The position of

is sensitive to solvent polarity due to the amino group's ability to hydrogen bond.

Solvent	Polarity Index	Expected Shift	Mechanism
Cyclohexane	0.2	Blue Shift (Hypsochromic)	Lack of stabilization for the polar excited state.
Ethanol	5.2	Reference	Hydrogen bonding stabilizes the polar excited state (n).
Water (pH 7)	9.0	Red Shift (Bathochromic)	Strong H-bonding; potential broadening of the peak.
0.1 M HCl	N/A	Drastic Blue Shift	Protonation of -NH ₂ removes the auxochromic effect, reverting spectrum to resemble benzanilide.

References

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- PubChem. Compound Summary: **N-(4-aminophenyl)benzamide** (CID 87196). National Library of Medicine. [\[Link\]](#)
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- To cite this document: BenchChem. [Comparative Guide: UV-Vis Absorption Maxima of N-(4-aminophenyl)benzamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b6239125/docs#comparative-guide-uv-vis-absorption-maxima-of-n-4-aminophenyl-benzamide\]](https://www.benchchem.com/product/b6239125/docs#comparative-guide-uv-vis-absorption-maxima-of-n-4-aminophenyl-benzamide)

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